1-tert-Butyl 2-ethyl 2,4,4-trimethyl-5-oxopyrrolidine-1,2-dicarboxylate 1-tert-Butyl 2-ethyl 2,4,4-trimethyl-5-oxopyrrolidine-1,2-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 1001353-88-3
VCID: VC2847012
InChI: InChI=1S/C15H25NO5/c1-8-20-11(18)15(7)9-14(5,6)10(17)16(15)12(19)21-13(2,3)4/h8-9H2,1-7H3
SMILES: CCOC(=O)C1(CC(C(=O)N1C(=O)OC(C)(C)C)(C)C)C
Molecular Formula: C15H25NO5
Molecular Weight: 299.36 g/mol

1-tert-Butyl 2-ethyl 2,4,4-trimethyl-5-oxopyrrolidine-1,2-dicarboxylate

CAS No.: 1001353-88-3

Cat. No.: VC2847012

Molecular Formula: C15H25NO5

Molecular Weight: 299.36 g/mol

* For research use only. Not for human or veterinary use.

1-tert-Butyl 2-ethyl 2,4,4-trimethyl-5-oxopyrrolidine-1,2-dicarboxylate - 1001353-88-3

Specification

CAS No. 1001353-88-3
Molecular Formula C15H25NO5
Molecular Weight 299.36 g/mol
IUPAC Name 1-O-tert-butyl 2-O-ethyl 2,4,4-trimethyl-5-oxopyrrolidine-1,2-dicarboxylate
Standard InChI InChI=1S/C15H25NO5/c1-8-20-11(18)15(7)9-14(5,6)10(17)16(15)12(19)21-13(2,3)4/h8-9H2,1-7H3
Standard InChI Key XFEXPUYIPCIZCE-UHFFFAOYSA-N
SMILES CCOC(=O)C1(CC(C(=O)N1C(=O)OC(C)(C)C)(C)C)C
Canonical SMILES CCOC(=O)C1(CC(C(=O)N1C(=O)OC(C)(C)C)(C)C)C

Introduction

Chemical Identity and Basic Properties

1-tert-Butyl 2-ethyl 2,4,4-trimethyl-5-oxopyrrolidine-1,2-dicarboxylate belongs to the pyrrolidine class of heterocyclic compounds, specifically a substituted pyrrolidinone with dicarboxylate functionality. The compound features a 5-membered nitrogen-containing ring with specific functional groups that contribute to its chemical reactivity and potential applications in organic synthesis.

Table 1: Basic Identification Parameters

ParameterValue
CAS Number1001353-88-3
Molecular FormulaC₁₅H₂₅NO₅
Molecular Weight299.36 g/mol
SMILES CodeO=C(C(CC1(C)C)(C)N(C(OC(C)(C)C)=O)C1=O)OCC
MDL NumberMFCD18711598

The compound features a pyrrolidine ring system with an oxo (ketone) group at position 5, creating a lactam structure. The nitrogen atom is substituted with a tert-butoxycarbonyl (Boc) group, which is a common protecting group in organic synthesis. Position 2 contains an ethyl ester function, while positions 2 and 4 are substituted with methyl groups, with an additional methyl at position 4, making it 4,4-dimethyl substituted .

PropertyValueReference
Physical StateSolid (presumed based on similar compounds)
AppearanceWhite to off-white powder (typical)
Melting PointNot available
Boiling PointNot available
Flash PointNot available
SolubilityTypically soluble in organic solvents like DCM, chloroform, DMSO
StabilityStable under recommended storage conditions

The chemical reactivity is characteristic of compounds containing both ester and carbamate functionalities. The presence of the Boc group (tert-butoxycarbonyl) on the nitrogen atom makes it susceptible to acidic deprotection, a property often utilized in synthetic applications .

Applications and Research Uses

1-tert-Butyl 2-ethyl 2,4,4-trimethyl-5-oxopyrrolidine-1,2-dicarboxylate is primarily utilized in laboratory settings for scientific research and development purposes. Its applications span several domains in organic and medicinal chemistry.

Table 3: Applications and Research Uses

Application AreaDescription
Chemical Building BlockUsed as a versatile intermediate in multi-step organic synthesis
Pharmaceutical ResearchPotential precursor in the development of bioactive compounds
Structure-Activity Relationship StudiesMay serve in exploring the biological activity of pyrrolidinone derivatives
Synthetic Methodology DevelopmentModel substrate for testing new reactions and transformations

The compound is explicitly labeled for "scientific research and development only" in multiple sources, indicating its specialized use in laboratory environments rather than industrial or consumer applications .

ParameterInformationReference
Hazard ClassificationNo specific hazard classification noted
GHS PictogramNone specifically assigned
Signal WordNot specifically assigned
Personal ProtectionStandard laboratory PPE recommended (gloves, eye protection)
Firefighting MeasuresUse dry sand, dry chemical or alcohol-resistant foam for extinction
Emergency ProceduresEnsure adequate ventilation, use personal protective equipment

Storage recommendations include keeping the container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage .

The compound is specifically designated for research purposes only, with explicit instructions that it cannot be used as a pharmaceutical, food component, or household item .

SupplierTypical PurityAvailable Package SizesReference
Combi-Blocks95%250 mg, 1 g
RR Scientific98%1 g, 5 g, 10 g, 25 g, 100 g
BLDpharmNot specifiedVarious
AmbeedNot specifiedVarious

Most suppliers provide authentication documents including Certificates of Analysis (CoA), Safety Data Sheets (SDS), and spectral data upon request .

Related Compounds and Structural Analogs

Several structural analogs of 1-tert-Butyl 2-ethyl 2,4,4-trimethyl-5-oxopyrrolidine-1,2-dicarboxylate have been reported in the literature, differing primarily in substitution patterns, stereochemistry, or functional groups.

Table 6: Related Compounds

Compound NameCAS NumberKey Structural DifferenceReference
(R)-1-tert-Butyl 2-ethyl 4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate2381158-20-7R-configuration, lacks 2-methyl group
1-tert-butyl 2-ethyl (2R,4R)-4-methyl-5-oxopyrrolidine-1,2-dicarboxylate871727-75-22R,4R-configuration, single methyl at position 4
1-(tert-butyl) 2-ethyl (S)-4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate158392-80-4S-configuration, lacks 2-methyl group
1-tert-butyl 2-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate102195-80-2Methyl ester instead of ethyl, 2S-configuration, unsubstituted at positions 2 and 4
1-tert-butyl 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate251924-83-1Unsubstituted at positions 2 and 4

These related compounds demonstrate the structural diversity within this class of pyrrolidinone derivatives. They differ primarily in stereochemistry and substitution patterns, which likely leads to variations in their chemical reactivity and potential applications .

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